molecular formula C18H26ClN3O B2739088 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea CAS No. 1208891-19-3

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Cat. No.: B2739088
CAS No.: 1208891-19-3
M. Wt: 335.88
InChI Key: JEEBSJBWDSSAAJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopentylpiperidinyl moiety, and a urea linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

    Cyclopentylpiperidine Formation: The next step involves the synthesis of the cyclopentylpiperidine moiety, which can be achieved through a series of reactions including cyclization and amination.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the cyclopentylpiperidine derivative in the presence of a suitable coupling reagent, such as carbodiimide, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its effects on various biological targets.

    Pharmacology: Research focuses on understanding the compound’s interactions with receptors and enzymes, which may lead to the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)methyl)urea: Similar structure but lacks the cyclopentyl group.

    1-(2-Chlorophenyl)-3-((1-cyclohexylpiperidin-4-yl)methyl)urea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c19-16-7-3-4-8-17(16)21-18(23)20-13-14-9-11-22(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBSJBWDSSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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